2-Bromo-5-nitro-4-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)6(13(14)15)2-5(4)12/h1-2H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMYMAOXDAWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736673 | |
| Record name | 2-Bromo-5-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236060-59-5 | |
| Record name | 2-Bromo-5-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5 Nitro 4 Trifluoromethyl Aniline
Strategic Considerations for Regioselective Synthesis of 2-Bromo-5-nitro-4-(trifluoromethyl)aniline
The regioselective synthesis of this compound is a complex task due to the presence of multiple substituents with competing directing effects. The amino group is a strong activating ortho-, para-director, the bromine atom is a deactivating ortho-, para-director, while the nitro and trifluoromethyl groups are strong deactivating meta-directors. A logical synthetic approach would involve a sequence of reactions that leverages these electronic effects to install the substituents in the correct positions.
A plausible retrosynthetic analysis suggests that the final nitro group could be introduced via nitration of a 2-bromo-4-(trifluoromethyl)aniline precursor. The directing effects of the amino group (ortho, para) and the trifluoromethyl group (meta) would both favor substitution at the 5-position. However, the bromine at the 2-position could also direct ortho and para, potentially leading to a mixture of products. Therefore, controlling the reaction conditions is crucial.
Alternatively, the synthesis could commence from a trifluoromethyl-substituted aniline (B41778) or nitrobenzene, followed by sequential bromination and nitration, or vice versa. The order of these steps is critical for achieving the target substitution pattern. For instance, starting with 4-(trifluoromethyl)aniline, one could consider bromination followed by nitration. The initial amino group would direct the bromine to the 2-position. Subsequent nitration would then be directed by the amino and trifluoromethyl groups. Protection of the highly activating amino group, for example by acylation, is often necessary to prevent unwanted side reactions and to modulate its directing strength. google.com
Classical Synthetic Approaches for Aniline Derivatives with Bromine and Nitro Groups
The synthesis of aniline derivatives bearing both bromine and nitro groups is well-established in organic chemistry, employing fundamental reactions such as electrophilic aromatic substitution and reduction of nitro compounds.
Nitration is a key reaction for introducing a nitro group onto an aromatic ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. However, the direct nitration of anilines can be problematic due to the strong activation by the amino group, which can lead to oxidation and the formation of multiple nitrated products. To overcome these issues, the amino group is often protected as an acetanilide (B955). This protection moderates the activating effect of the amino group and allows for more controlled nitration. google.comgoogle.com For example, the nitration of m-trifluoromethyl acetanilide with concentrated nitric acid can be performed under heating to yield 4-nitro-3-trifluoromethyl acetanilide. google.com The acetyl group can then be removed by hydrolysis to regenerate the aniline. google.com A similar strategy could be envisioned for a bromo-trifluoromethyl substituted aniline. The nitration of 4-fluoroacetanilide in the presence of concentrated sulfuric acid and fuming nitric acid is also a known transformation. google.com
| Starting Material | Nitrating Agent | Solvent | Temperature | Product | Reference |
| m-trifluoromethyl Acetanilide | Concentrated Nitric Acid | Not specified | 60-65 °C | 4-nitro-3-trifluoromethyl Acetanilide | google.com |
| 4-fluoroacetanilide | Fuming Nitric Acid / Concentrated Sulfuric Acid | Not specified | Not specified | 2-nitro-4-fluoroacetanilide | google.com |
| 4-Trifluoromethyl-aniline | Nitric Acid / Acetic Anhydride (B1165640) | Acetic Anhydride | Not specified | Acylated and nitrated intermediate | google.com |
This table presents examples of nitration reactions on substituted aniline derivatives.
Bromination of aromatic compounds is a common electrophilic substitution reaction. For anilines, which are highly activated, bromination can often be carried out under mild conditions, for instance using bromine in a solvent like acetic acid. google.com To control the regioselectivity and avoid over-bromination, the amino group can be protected. N-Bromosuccinimide (NBS) in a solvent like DMF is another effective reagent for the bromination of substituted anilines. chemicalbook.com For less activated systems, a Lewis acid catalyst may be required. The choice of brominating agent and reaction conditions depends on the reactivity of the substrate. For example, the bromination of 2-nitro-5-aminobenzotrifluoride can be achieved by dissolving it in a solvent and adding bromine. google.comgoogle.com A green chemistry approach for the dibromination of 4-nitroaniline uses bromide-bromate salts in an aqueous acidic medium. rsc.orgresearchgate.net
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Reference |
| Substituted aniline | N-Bromosuccinimide (NBS) | N,N-dimethyl-formamide (DMF) | 20 °C | 4-Bromo-3-(substituted) aniline | chemicalbook.com |
| 2-nitro-5-aminobenzotrifluoride | Bromine | Acetic Acid | 30 °C | 2-nitro-4-bromo-5-aminobenzotrifluoride | google.com |
| p-Nitroaniline | Bromine / Hydrogen Peroxide | 60% Sulfuric Acid | 20-25 °C | 2,6-dibromo-4-N-methyl-p-nitroaniline | google.com |
| 4-nitroaniline | Bromide-bromate salts | Aqueous Acidic Medium | Ambient | 2,6-dibromo-4-nitroaniline | rsc.orgresearchgate.net |
This table showcases various bromination strategies for aromatic amines.
The reduction of a nitro group is a fundamental method for the synthesis of anilines. A wide variety of reducing agents can be employed for this transformation. wikipedia.org Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common and efficient method. wikipedia.orgorganic-chemistry.org Chemical reducing agents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also widely used. wikipedia.org For substrates with multiple nitro groups, selective reduction of one nitro group can be achieved using specific reagents like sodium sulfide or hydrogen sulfide in ammonia, a reaction known as the Zinin reduction. echemi.comstackexchange.com This chemoselectivity is often governed by steric hindrance or the electronic environment of the nitro groups. stackexchange.com For instance, in dinitro and trinitro-phenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In the absence of such directing groups, the least sterically hindered nitro group is typically reduced first. stackexchange.com
Another approach to introduce an amino group is through nucleophilic aromatic substitution on an activated aromatic ring. For example, 2-nitro-4-trifluoromethyl-aniline can be prepared by reacting 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures, optionally in the presence of a copper catalyst. google.com
| Starting Nitro Compound | Reducing Agent/Method | Key Features | Product | Reference(s) |
| Dinitroarenes | Sodium Sulfide (Na2S) | Selective reduction of one nitro group | Nitroanilines | echemi.com |
| Aromatic Nitro Compounds | Raney Nickel / H2 | Catalytic Hydrogenation | Anilines | wikipedia.orgorganic-chemistry.org |
| Aromatic Nitro Compounds | Iron / Acid | Chemical Reduction | Anilines | wikipedia.org |
| 4-chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | Nucleophilic Aromatic Substitution | 2-nitro-4-trifluoromethyl-aniline | google.com |
| 2-bromo-5-nitrobenzotrifluoride | Raney Ni Catalyst / H2 | Hydrogenation | 5-amino-2-bromobenzotrifluoride | chemicalbook.com |
This table summarizes common methods for the synthesis of anilines from nitroaromatic compounds.
Advanced Synthetic Routes for Introducing Trifluoromethyl Groups
The trifluoromethyl group is a crucial substituent in many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Consequently, numerous methods for its introduction into aromatic systems have been developed.
Historically, the introduction of a trifluoromethyl group was often achieved by harsh methods. More recently, transition metal-catalyzed cross-coupling reactions have become a mainstay for aryl-CF3 bond formation. princeton.edu These methods typically involve the reaction of an aryl halide or boronic acid with a trifluoromethyl source, catalyzed by copper or palladium complexes. princeton.edu A notable method involves the use of potassium trifluoroacetate (CF3CO2K) as an inexpensive and easy-to-handle CF3 source in a copper-mediated cross-coupling reaction, which can be accelerated in a flow system. nih.gov
Direct trifluoromethylation of C-H bonds is an attractive and atom-economical strategy. Photoredox catalysis has emerged as a powerful tool for this transformation, allowing for the direct trifluoromethylation of unactivated arenes and heteroarenes under mild conditions using a photocatalyst and a simple light source. princeton.edu This radical-mediated process often exhibits complementary regioselectivity to traditional methods. princeton.edu Another approach utilizes a directing group strategy, where a functional group on the aromatic ring directs a palladium catalyst to a specific C-H bond for trifluoromethylation with an electrophilic CF3 reagent. nih.gov
| Reaction Type | Catalyst/Reagent | Substrate | Key Features | Reference(s) |
| Cross-Coupling | Copper Iodide | (Hetero)aryl iodides | Uses CF3CO2K as CF3 source, rapid in flow systems | nih.gov |
| C-H Trifluoromethylation | Photoredox Catalyst (e.g., Ru(bpy)3Cl2) | Unactivated arenes and heteroarenes | Radical-mediated, mild conditions, room temperature | princeton.edu |
| Directed C-H Trifluoromethylation | Pd(OAc)2 / Electrophilic CF3 reagent | Arenes with directing groups | High regioselectivity at specific C-H bonds | nih.gov |
| Electrophilic Trifluoromethylation | Umemoto's Reagent | Aromatic systems | Electrophilic source of "CF3+" | princeton.edu |
This table highlights modern methods for the introduction of trifluoromethyl groups into aromatic systems.
Multistep Synthetic Sequences for this compound
The preparation of this compound is not achievable through a single reaction but necessitates a sequence of reactions. This is primarily due to the directing effects of the substituents on the aromatic ring, which influence the position of incoming electrophiles. A logical and commonly employed strategy involves the protection of highly activating groups, followed by sequential aromatic substitution reactions, and concluding with deprotection.
A plausible and effective synthetic route for this compound starts from a more readily available precursor and introduces the required functional groups in a specific order. The general strategy mirrors synthetic approaches for similarly substituted anilines, such as 2-bromo-5-fluoro-4-nitroaniline, where control over regioselectivity is paramount google.comgoogle.com. The key is to manage the ortho-, para-, and meta-directing influences of the groups at each stage libretexts.orglumenlearning.com.
The synthesis typically proceeds through the following key transformations:
Protection of the Amino Group: The synthesis often begins with an aniline derivative. The amino group (-NH₂) is a strong activating, ortho-, para-directing group. To prevent unwanted side reactions, such as oxidation, and to moderate its directing influence, it is first protected. A common method is acetylation, converting the aniline into an acetanilide scribd.com. For this synthesis, one might start with 4-(trifluoromethyl)aniline.
Electrophilic Aromatic Substitution (Bromination): With the amino group protected as an acetamido group (-NHCOCH₃), which is also an ortho-, para-director, the first electrophilic substitution can be performed. Bromination of the acetanilide intermediate introduces a bromine atom onto the ring. Given that the para-position is occupied by the trifluoromethyl group, the bromine atom is directed to the ortho position.
Electrophilic Aromatic Substitution (Nitration): The subsequent step is nitration to introduce the nitro group (-NO₂). The regiochemical outcome of this step is determined by the combined directing effects of the existing substituents. The acetamido group directs ortho-para, the trifluoromethyl group is strongly deactivating and meta-directing, and the bromine atom is a deactivating ortho-, para-director. The nitro group is consequently installed at the position that is ortho to the acetamido group and meta to the trifluoromethyl group, which corresponds to the desired C-5 position.
Deprotection of the Amino Group: The final step in the sequence is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved through acid or base-catalyzed hydrolysis, yielding the target molecule, this compound google.comscribd.com.
The following table outlines the stepwise sequence for the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Protection (Acetylation) | 4-(Trifluoromethyl)aniline | Acetic anhydride or Acetyl chloride | N-(4-(Trifluoromethyl)phenyl)acetamide |
| 2 | Bromination | N-(4-(Trifluoromethyl)phenyl)acetamide | Bromine (Br₂) in Acetic Acid | N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide |
| 3 | Nitration | N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide | Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | N-(2-Bromo-5-nitro-4-(trifluoromethyl)phenyl)acetamide |
| 4 | Deprotection (Hydrolysis) | N-(2-Bromo-5-nitro-4-(trifluoromethyl)phenyl)acetamide | Acid (e.g., HCl) or Base (e.g., NaOH) | This compound |
This table presents a representative synthetic pathway derived from established chemical principles.
Nitration: This step is often critical and requires careful temperature control. The reaction is highly exothermic, and maintaining a low temperature (e.g., 0-10°C) is crucial to prevent the formation of unwanted byproducts and ensure high regioselectivity google.comguidechem.com. The ratio of sulfuric acid to nitric acid is also a key parameter to control the generation of the nitronium ion (NO₂⁺).
Bromination: The choice of brominating agent and solvent can affect the reaction's efficiency. The reaction progress is monitored to ensure mono-bromination and prevent the formation of di-brominated products.
Protection/Deprotection: Acetylation is generally a high-yield reaction. The subsequent hydrolysis step must be carried out under conditions that are effective for removing the acetyl group without causing degradation of the final product, which contains sensitive nitro and bromo functionalities. Optimization involves adjusting the concentration of the acid or base and the reaction temperature to drive the reaction to completion.
The table below summarizes typical parameters that are optimized in the synthesis of substituted anilines.
| Parameter | Objective of Optimization | Typical Conditions & Considerations |
| Temperature | Control reaction rate, minimize side products, ensure regioselectivity. | Nitration is often performed at 0-10°C. Other steps may be run at room temperature or with heating to ensure completion researchgate.net. |
| Solvent | Solubilize reactants, influence reaction rate and pathway. | Acetic acid is a common solvent for bromination. For nitration, concentrated sulfuric acid acts as both a catalyst and a solvent google.com. |
| Reagent Stoichiometry | Maximize conversion of the limiting reagent, avoid excess that can lead to side reactions. | The molar ratios of the substrate to the electrophile (e.g., Br₂, HNO₃) are carefully controlled. |
| Reaction Time | Ensure the reaction proceeds to completion without product degradation. | Monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Catalyst | Increase the rate of reaction. | Sulfuric acid is a catalyst in nitration. Lewis acids can be used for bromination if needed. |
This table illustrates general optimization strategies applicable to the synthesis of complex aromatic compounds.
Comparative Analysis of Synthetic Pathways for Isomeric Trifluoromethylnitroanilines
The synthesis of a specific isomer of a substituted aniline is dictated by the directing effects of the substituents already present on the ring. A comparative analysis of the pathway for this compound with that of a potential isomer, such as 4-bromo-3-nitro-5-(trifluoromethyl)aniline, highlights the importance of synthetic strategy.
The synthesis of an isomer would necessitate a different sequence of reactions. For example, to synthesize 4-bromo-3-nitro-5-(trifluoromethyl)aniline , one might need to start with a different precursor, such as 3-nitro-5-(trifluoromethyl)aniline. In this case, the amino group (a powerful ortho-, para-director) and the nitro group (a meta-director) would direct the incoming bromine atom to the C-4 position.
The key difference in the synthetic pathways lies in the order of substituent introduction, which is a core principle in multi-step aromatic synthesis libretexts.orglumenlearning.com. The chosen route leverages the directing effects of intermediate functional groups to build the desired substitution pattern. The use of a protecting group for the amine is a common strategy in both pathways to moderate its powerful activating effect and prevent unwanted oxidation, especially during nitration google.comscribd.com.
The following table provides a comparative overview of the synthetic strategies.
| Feature | Synthesis of this compound | Synthesis of a Positional Isomer (e.g., 4-Bromo-3-nitro-5-(trifluoromethyl)aniline) |
| Plausible Starting Material | 4-(Trifluoromethyl)aniline | 3-Nitro-5-(trifluoromethyl)aniline |
| Initial Step | Protection of the amino group (e.g., acetylation). | Protection of the amino group (e.g., acetylation). |
| Key Strategic Step | Bromination occurs before nitration on the protected aniline. | Bromination occurs after nitration is already established on the ring. |
| Regiochemical Control | The ortho-directing acetamido group and para-blocking trifluoromethyl group direct bromine to the C-2 position. Subsequent nitration is directed to C-5. | The ortho-, para-directing amino group and meta-directing nitro group combine to direct bromine to the C-4 position. |
| Overall Strategy | Sequence: Protection → Bromination → Nitration → Deprotection | Sequence: Protection → Bromination → Deprotection (starting from a nitro-aniline) |
This comparative analysis illustrates how different substitution patterns on the aromatic ring necessitate distinct, carefully planned synthetic sequences.
Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Nitro 4 Trifluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions on 2-Bromo-5-nitro-4-(trifluoromethyl)aniline
Regioselectivity and Kinetics of Further Nitration and Bromination
The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups. Conversely, the amino (-NH2) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, in acidic media, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. youtube.com
The available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:
-NH2 (at C1): Ortho, para-directing (activator).
-Br (at C2): Ortho, para-directing (deactivator). libretexts.org
-CF3 (at C4): Meta-directing (strong deactivator). libretexts.org
-NO2 (at C5): Meta-directing (strong deactivator).
Given the strong deactivation of the ring, forcing conditions would be required for further electrophilic substitution. In the case of nitration, the reaction medium's acidity would likely protonate the aniline (B41778), making the anilinium ion the primary directing influence among the deactivating groups. This would favor substitution at the meta position relative to the -NH3+ group, which is C3.
For bromination, studies on similarly substituted anilines show that the regioselectivity is complex and highly dependent on reaction conditions, particularly the solvent. lookchem.com In some cases, bromination occurs ortho to the amino group despite steric hindrance, suggesting a complex interplay of electronic effects. lookchem.com For this compound, the position ortho to the amino group (C6) is sterically hindered by the adjacent bromine atom. The other ortho position is blocked. The para position is also occupied. Therefore, any substitution would likely be slow and require specific catalytic conditions to achieve regioselectivity.
Nucleophilic Aromatic Substitution Reactions Involving this compound
Substitution of the Bromine Atom
The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2) at the para position (C5) and the trifluoromethyl group (-CF3) at the ortho position (C4). These groups stabilize the negatively charged Meisenheimer complex intermediate, which facilitates the substitution reaction. nih.gov
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. The rate of this reaction follows the general trend for halogen leaving groups: I > Br > Cl > F. The strength of the carbon-halogen bond is a key factor, with the weaker C-Br bond being easier to break than a C-Cl or C-F bond. libretexts.org
Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates. For instance, reactions with various amines can lead to the formation of substituted diamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com
Reactivity of the Nitro Group towards Nucleophiles
While the bromine atom is the more typical leaving group in SNAr reactions for this compound, the nitro group can also be displaced by strong nucleophiles under certain conditions. The mobility of a leaving group in SNAr reactions is dependent on its ability to stabilize a negative charge. Although halogens are common leaving groups, the nitro group can also depart as a nitrite (B80452) ion (NO2-).
Studies on related compounds, such as 4-bromo-5-nitrophthalonitrile, have shown that the nitro group can be selectively displaced over the bromo group by certain nucleophiles, highlighting the differential reactivity and the potential for selective functionalization. rsc.org The outcome of the reaction—whether the bromo or nitro group is substituted—depends on the nature of the nucleophile, the solvent, and the reaction temperature.
Reduction Reactions of the Nitro Group in this compound
Catalytic Hydrogenation Methods
The nitro group in this compound can be readily reduced to an amino group, yielding 2-bromo-4-(trifluoromethyl)benzene-1,5-diamine. Catalytic hydrogenation is a common and efficient method for this transformation. googleapis.com This reaction is of significant industrial importance as the resulting diamine is a versatile building block.
The process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being one of the most common and effective. google.com Other catalysts such as platinum on carbon (Pt/C), Raney nickel, or platinum(IV) oxide can also be used.
The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate, under varying pressures of hydrogen and at temperatures ranging from ambient to elevated. googleapis.comgoogle.com Care must be taken to control the reaction conditions to avoid side reactions, such as dehalogenation (hydrodebromination), where the bromine atom is also replaced by a hydrogen atom. The addition of catalytic amounts of certain compounds, like vanadium compounds, has been shown in some aromatic nitro hydrogenations to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve product purity. google.com
Interactive Table: Catalytic Hydrogenation of Related Nitroarenes
This table summarizes typical conditions for catalytic hydrogenation, a process applicable to the reduction of the nitro group in this compound.
| Substrate | Catalyst | Solvent | Conditions | Product | Reference |
| 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | Pd/C | Ethanol | H2, Triethylamine | 3-Fluoro-5-trifluoromethyl-phenylamine | googleapis.com |
| Nitrobenzene-2-sulfonic acid amide | 5% Pd/C | Methanol | H2 | Aniline-2-sulfonic acid amide | google.com |
| 1-Chloro-2,4-dinitrobenzene | 5% Pt/C | Methanol | 60°C, 10 bar H2 | 4-Chloro-1,3-phenylenediamine | google.com |
| Sodium 4,4'-dinitrostilbene-2,2'-disulfonate | 5% Pt/C | Water | 70°C, controlled H2 addition, NH4VO3 added | Sodium 4,4'-diaminostilbene-2,2'-disulfonate | google.com |
Chemical Reduction Agents and Their Selectivity
The reduction of the nitro group on the this compound scaffold to a primary amine is a pivotal transformation, yielding 2-bromo-4-(trifluoromethyl)aniline-1,5-diamine. This reaction is fundamental for introducing a second amino group, which can then be used for further synthetic diversification. The chemoselective reduction of the nitro group without affecting the bromo or trifluoromethyl substituents is crucial.
A variety of reducing agents can be employed for this purpose, with selectivity being a key consideration. Catalytic hydrogenation is a common method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orggoogle.com This method is efficient but requires careful control of conditions to prevent dehalogenation.
Metal-based reducing agents in acidic or neutral conditions are also widely used. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a cost-effective and industrially common method for nitro group reduction. google.com Other systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective. wikipedia.org The use of hydrazine (B178648) in combination with a catalyst like zinc or magnesium powder has been shown to selectively reduce nitro groups in the presence of halogens and other reducible functionalities. niscpr.res.in
The choice of reducing agent can be tailored to achieve the desired outcome while preserving the other functional groups on the aromatic ring.
Table 1: Selected Chemical Reducing Agents for the Nitro Group of this compound
| Reducing Agent/System | Catalyst/Conditions | Product | Selectivity Notes |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | 2-Bromo-4-(trifluoromethyl)benzene-1,5-diamine | Risk of dehalogenation requires controlled conditions. google.com |
| Iron (Fe) powder | Acetic Acid or HCl | 2-Bromo-4-(trifluoromethyl)benzene-1,5-diamine | Cost-effective and common industrial method. google.com |
| Tin(II) chloride (SnCl₂) | Concentrated HCl | 2-Bromo-4-(trifluoromethyl)benzene-1,5-diamine | Standard laboratory method for nitro reduction. wikipedia.org |
| Hydrazine (N₂H₄) | Zinc (Zn) or Magnesium (Mg) powder | 2-Bromo-4-(trifluoromethyl)benzene-1,5-diamine | Offers high selectivity for the nitro group over halogens. niscpr.res.in |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | 2-Bromo-4-(trifluoromethyl)benzene-1,5-diamine | A common reagent for reducing aromatic nitro compounds. wikipedia.org |
Derivatization of the Amine Functionality
The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Acylation and Alkylation Reactions of the Amino Group
The amino group can readily undergo acylation with reagents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide (B955). google.com This transformation is often employed as a protective strategy in multi-step syntheses. libretexts.orgallen.in By converting the highly activating amino group into a less activating amide group, its influence on the aromatic ring's reactivity is attenuated. chemistrysteps.com This allows for more controlled subsequent reactions, such as nitration or halogenation, often directing substitution to the para position due to the steric bulk of the acetyl group. chemistrysteps.com The protecting acetyl group can later be removed via acid-catalyzed hydrolysis to regenerate the amine. libretexts.org
Alkylation of the amino group is another important derivatization. For instance, methylation can be achieved using reagents like trimethyl phosphate (B84403) to yield N,N-dimethylated aniline derivatives. orgsyn.org These reactions introduce alkyl substituents onto the nitrogen atom, altering the electronic and steric properties of the molecule for further synthetic applications.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amine functionality of this compound can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. reddit.comgoogle.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.
The Sandmeyer reaction is a prominent example of these transformations, where the diazonium group is replaced by a nucleophile, often a halide or a cyano group, using a copper(I) salt as a catalyst or reagent. wikipedia.orgnih.gov For example, treatment of the diazonium salt with copper(I) bromide or copper(I) chloride can introduce another bromine or a chlorine atom onto the aromatic ring. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Influence of Substituents (Bromine, Nitro, Trifluoromethyl) on Reactivity Profiles
The reactivity of the this compound molecule is a direct consequence of the combined electronic and steric effects of its three distinct substituents.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect). nih.govacs.org This effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution.
Conversely, the -CF₃ group enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). The presence of the -CF₃ group, along with the nitro group, greatly stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions, thereby facilitating the displacement of a leaving group like the bromine atom. The introduction of a trifluoromethyl group into pharmaceutical compounds has also been associated with enhanced metabolic stability and bioavailability. wikipedia.org
Steric Hindrance and Directed Reactivity
The substituents on the aniline ring exert significant control over the regioselectivity of its reactions. The amino group is a strongly activating, ortho- and para-directing group for electrophilic substitution. chemistrysteps.combyjus.com In contrast, the nitro and trifluoromethyl groups are strongly deactivating and meta-directing. allen.in The bromine atom is deactivating but directs incoming electrophiles to the ortho and para positions.
The interplay of these directing effects is complex. For electrophilic attack, the powerful activating effect of the amino group dominates, but the positions ortho and para to it are already substituted. This makes further electrophilic substitution on the ring challenging.
Derivatization and Synthetic Utility of 2 Bromo 5 Nitro 4 Trifluoromethyl Aniline As an Intermediate
Application in the Synthesis of Pharmaceutical Intermediates
The utility of trifluoromethyl-substituted anilines as precursors in the synthesis of pharmaceutical ingredients is well-established. The trifluoromethyl group is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity. The structural framework of 2-Bromo-5-nitro-4-(trifluoromethyl)aniline offers multiple reaction sites for constructing biologically active molecules and complex drug scaffolds.
The functional groups present on this compound allow for its conversion into a variety of biologically active molecules. The primary amine can be acylated or alkylated to introduce new functionalities, while the nitro group can be reduced to a second amine group. The resulting diamine is a key precursor for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in medicinal chemistry. Furthermore, the bromine atom can be replaced or used in cross-coupling reactions to build molecular complexity.
The strategic placement of the trifluoromethyl group is particularly significant. This group is a common feature in many modern pharmaceuticals due to its ability to improve a molecule's pharmacokinetic profile. Anilines containing trifluoromethyl groups are crucial building blocks for various therapeutic agents. nbinno.com The synthesis of novel pyrazole derivatives with potent antibacterial activity, for example, has been achieved through the reductive amination of a core aldehyde with various substituted anilines. nih.gov This highlights a potential pathway where this compound, after suitable modification, could be incorporated into such pharmacologically relevant structures.
Table 1: Potential Reactions for Pharmaceutical Precursor Synthesis
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Amine (-NH₂) | Acylation | Amides |
| Diazotization/Sandmeyer | Substituted Benzenes | |
| Nitro (-NO₂) | Reduction | Anilines (Diamines) |
| Bromine (-Br) | Nucleophilic Substitution | Ethers, Thioethers |
The synthesis of complex drug scaffolds often relies on the use of highly functionalized intermediates that allow for the sequential and controlled introduction of different molecular fragments. This compound serves as such a building block. The differential reactivity of its functional groups enables regioselective modifications. For instance, the amine can be protected, followed by a reaction involving the bromine atom (e.g., a Heck or Sonogashira coupling), and then the nitro group can be reduced and further functionalized. This stepwise approach is fundamental to building the complex, three-dimensional structures often required for specific biological targets.
Nitroimidazoles, for example, represent an essential scaffold in drug discovery, leading to several life-saving drugs. nih.gov The synthesis of these and other heterocyclic systems often involves the cyclization of precursors derived from substituted anilines. The presence of both a bromo and a reducible nitro group on the aniline (B41778) ring provides a pathway to create fused ring systems, which are common in many pharmaceutical agents.
Role in Agrochemical Synthesis
The development of modern agrochemicals frequently involves the incorporation of fluorine-containing moieties to enhance efficacy and stability. researchgate.net Trifluoromethylated pyridines (TFMPs), in particular, are a key structural motif found in numerous successful pesticides and herbicides. nih.govsemanticscholar.org
Fluorinated compounds, especially those containing a trifluoromethyl group, constitute a significant portion of recently developed pesticides. researchgate.net The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, are highly desirable in agrochemical design. Substituted anilines are common starting materials for the synthesis of active agrochemical ingredients. nbinno.com The structure of this compound makes it a candidate for derivatization into novel pesticides. The various functional groups can be modified to tune the molecule's activity spectrum, environmental persistence, and selectivity.
Trifluoromethylpyridines (TFMPs) are critical intermediates in the agrochemical industry. nih.govsemanticscholar.org One major synthetic route to substituted pyridines is through cyclocondensation reactions. These reactions often involve the condensation of an amine with a 1,3- or 1,5-dicarbonyl compound or their synthetic equivalents.
As a substituted aniline, this compound can theoretically serve as the nitrogen-containing component in a cyclocondensation reaction to form a highly substituted, trifluoromethyl-containing pyridine or quinoline ring system. The resulting heterocyclic structure would be pre-functionalized with bromo and nitro groups, allowing for further synthetic manipulation to produce a final agrochemical product. The demand for TFMP derivatives like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, which are used to produce numerous crop protection products, underscores the industrial importance of synthetic routes to these key structural motifs. nih.govsemanticscholar.org
Intermediate for Functionalized Aromatic Compounds
Beyond its applications in the pharmaceutical and agrochemical sectors, this compound is a valuable intermediate for the synthesis of a wide range of functionalized aromatic compounds. The distinct reactivity of each substituent allows it to be a versatile platform for chemical elaboration.
The primary amine group can undergo diazotization, transforming it into a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of other functional groups (e.g., -OH, -CN, -F, -Cl, -I) via Sandmeyer or related reactions. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Finally, the nitro group can be readily reduced to an amine, which can then undergo its own set of transformations, effectively providing a site for late-stage functionalization.
Table 2: Derivatization Potential of this compound
| Reaction Site | Reagents/Conditions | Resulting Functional Group/Structure |
|---|---|---|
| Amine (-NH₂) | NaNO₂, HCl; CuX | Halogen, Cyano, etc. (Sandmeyer) |
| Acyl Chloride, Base | Amide | |
| Bromine (-Br) | Boronic Acid, Pd Catalyst | Biaryl (Suzuki Coupling) |
| Amine, Pd Catalyst | Diaryl Amine (Buchwald-Hartwig) |
This multi-faceted reactivity allows chemists to use this compound as a starting point for materials science applications, dye synthesis, and as a general-purpose building block in discovery chemistry.
Preparation of Dihalo-(trifluoromethyl)-benzenes
The amino group of this compound can be chemically transformed to introduce a second halogen atom onto the aromatic ring, leading to the formation of dihalo-(trifluoromethyl)-benzene derivatives. This conversion is typically achieved through a two-step sequence involving the reduction of the nitro group, followed by a Sandmeyer reaction on the resulting diamine.
First, the nitro group of the parent compound is reduced to a primary amine. This transformation is commonly carried out using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting compound is a bromo-(trifluoromethyl)-phenylenediamine.
The key step in forming the dihalo-benzene is the Sandmeyer reaction. researchgate.net This reaction allows for the replacement of an aromatic amino group with a halide via a diazonium salt intermediate. The process begins with the diazotization of the primary amino group by treating the aniline derivative with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or hydrobromic acid at low temperatures (0–5 °C). This forms a diazonium salt.
The subsequent addition of a copper(I) halide (CuBr for bromination or CuCl for chlorination) to the diazonium salt solution catalyzes the displacement of the diazonium group (N₂) by the corresponding halide. researchgate.net This radical-nucleophilic aromatic substitution results in the formation of a dihalo-(trifluoromethyl)-benzene. For instance, using this sequence, the amino group can be replaced with another bromine atom to yield a dibromo-(trifluoromethyl)-benzene.
Table 1: Hypothetical Reaction Sequence for Dihalo-(trifluoromethyl)-benzene Synthesis
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | SnCl₂, HCl or H₂, Pd/C | 4-Bromo-6-(trifluoromethyl)benzene-1,3-diamine |
Synthesis of Trifluoromethyl-Substituted Heterocycles
The structural framework of this compound is a valuable precursor for the synthesis of various trifluoromethyl-substituted heterocyclic compounds. The amino and nitro groups can be manipulated to participate in cyclization reactions, forming fused ring systems.
Benzimidazoles: The synthesis of benzimidazoles often starts with an ortho-phenylenediamine. nih.gov By reducing the nitro group of this compound to an amine, a 1,2-diaminobenzene derivative is formed (4-bromo-2-amino-5-(trifluoromethyl)aniline). This diamine can then undergo condensation with various electrophiles. For example, reaction with a carboxylic acid or its derivative (like an ester or acyl chloride) under acidic conditions, or with an aldehyde followed by oxidative cyclization, yields the corresponding substituted benzimidazole. nih.gov
Phenazines: Phenazine synthesis can be achieved through the oxidative condensation of ortho-phenylenediamines or via the coupling of substituted anilines. researchgate.netnih.gov For example, the diamine derived from the reduction of this compound could be subjected to oxidative cyclization. Alternatively, synthetic routes such as the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene in the presence of a base, could potentially be adapted to form a substituted phenazine structure. researchgate.net
Quinolines: While classic quinoline syntheses like the Skraup or Doebner-von Miller reactions involve the reaction of anilines with α,β-unsaturated carbonyl compounds under strongly acidic conditions, modern methods also allow for their synthesis via electrophilic cyclization of N-(2-alkynyl)anilines or three-component reactions involving anilines, aldehydes, and alkynes. scielo.brnih.gov The amino group of this compound could serve as the nitrogen source in such cyclization strategies to build the quinoline core.
Cross-Coupling Reactions Involving the Bromine Moiety of this compound
The bromine atom on the aromatic ring of this compound is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. The electron-withdrawing nature of the nitro and trifluoromethyl groups can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nrochemistry.com Studies on unprotected ortho-bromoanilines have shown that the reaction is compatible with various functionalities, including electron-withdrawing groups like nitro substituents. nrochemistry.com
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand. A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron reagent.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-nitro-4-(trifluoromethyl)aniline |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-5-nitro-4-(trifluoromethyl)aniline |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine or diisopropylamine. nrochemistry.comjk-sci.com The reaction is valued for its ability to construct arylalkyne and conjugated enyne systems under relatively mild conditions. The presence of electron-withdrawing groups on the aryl halide generally promotes the reaction.
Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. organic-chemistry.org
Table 3: Representative Sonogashira Coupling Reaction
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-5-nitro-4-(trifluoromethyl)aniline |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-5-nitro-4-(trifluoromethyl)aniline |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki and Sonogashira reactions, the bromine atom of this compound can participate in other significant palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.org It is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). libretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as palladium acetate, and requires a base (e.g., triethylamine or potassium carbonate). organic-chemistry.org The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer.
Table 4: Other Representative Palladium-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(5-Nitro-4-(trifluoromethyl)-2-aminophenyl)morpholine |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-2-(2-Styryl)-5-nitro-4-(trifluoromethyl)aniline |
Spectroscopic and Structural Characterization of 2 Bromo 5 Nitro 4 Trifluoromethyl Aniline
Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Mode Assignment
A combined analysis of FT-IR and FT-Raman spectra would be necessary for a comprehensive assignment of the vibrational modes of 2-Bromo-5-nitro-4-(trifluoromethyl)aniline. The vibrational modes of the molecule can be predicted based on characteristic group frequencies.
NH₂ Vibrations: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. Scissoring, rocking, wagging, and twisting modes would appear at lower frequencies.
NO₂ Vibrations: The nitro group would show strong asymmetric and symmetric stretching bands, generally found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
CF₃ Vibrations: The trifluoromethyl group is expected to produce strong absorption bands. The C-F stretching vibrations typically occur in the 1100-1350 cm⁻¹ range.
Aromatic Ring Vibrations: C-H stretching modes of the benzene (B151609) ring are anticipated above 3000 cm⁻¹. C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region.
C-Br Vibration: The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.
Theoretical calculations using methods like Density Functional Theory (DFT) would be employed to complement experimental data, aiding in the precise assignment of each vibrational mode. nist.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is fundamental for determining the precise arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring and the amine group.
Aromatic Protons: The benzene ring has two protons. Their chemical shifts would be influenced by the electronic effects of the bromo, nitro, trifluoromethyl, and amino substituents. They would likely appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitro and trifluoromethyl groups.
Amine Protons: The NH₂ group would produce a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information on each of the seven carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals would be expected for the carbon atoms of the benzene ring. The chemical shifts would be determined by the attached substituent. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling.
Trifluoromethyl Carbon: The CF₃ carbon signal would also be a prominent feature, appearing as a quartet with a large coupling constant.
Advanced NMR Techniques (e.g., LC-SPE/NMR for impurity analysis)
For a comprehensive analysis, especially in a pharmaceutical context, advanced techniques like Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR) could be utilized. This method is powerful for separating and identifying low-level impurities that may arise during the synthesis of the target compound. The process involves chromatographic separation of the impurities, which are then trapped on an SPE cartridge and subsequently analyzed by NMR, allowing for their full structural elucidation. This technique has been successfully applied to isomers like 3-bromo-5-(trifluoromethyl)aniline (B1272211) to identify di-bromo derivatives as impurities.
X-ray Crystallography for Solid-State Molecular Geometry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on:
Bond Lengths and Angles: Accurate measurements of all bond distances and angles.
Molecular Conformation: The dihedral angles between the aromatic ring and the nitro and amino groups.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, which govern how the molecules are arranged in the crystal lattice.
This data would offer invaluable insight into the steric and electronic effects of the substituents on the molecular geometry.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
The molecular formula for this compound is C₇H₄BrF₃N₂O₂. The calculated molecular weight for this compound is approximately 285.02 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected around m/z 285, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M+2 peak.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the lability of its functional groups. The nitro group is a common site for initial fragmentation in aromatic compounds. Key expected fragmentation patterns include:
Loss of the nitro group: A significant fragmentation pathway would likely involve the loss of the nitro group (NO₂), with a mass of 46 amu, leading to a fragment ion at [M-46]⁺.
Loss of a bromine atom: The carbon-bromine bond can also cleave, resulting in the loss of the bromine atom (79 or 81 amu), giving a fragment at [M-79]⁺ or [M-81]⁺.
Loss of the trifluoromethyl group: The trifluoromethyl group (CF₃), with a mass of 69 amu, is another potential leaving group, which would produce a fragment at [M-69]⁺.
Sequential fragmentation: Further fragmentation of these primary ions could occur, such as the loss of carbon monoxide (CO) or hydrocyanic acid (HCN), which is common for aromatic amines.
An interactive data table summarizing the predicted significant mass spectrometry fragments for this compound is presented below.
| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |
| [M]⁺ | 285/287 | - |
| [M-NO₂]⁺ | 239/241 | NO₂ |
| [M-Br]⁺ | 206 | Br |
| [M-CF₃]⁺ | 216/218 | CF₃ |
Comprehensive Spectral Correlation and Interpretation
A complete structural elucidation of this compound is achieved through the comprehensive correlation of data from various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry. While a full experimental dataset for this specific molecule is not available, a correlative interpretation can be hypothesized based on the known spectroscopic behaviors of its constituent functional groups.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), the C-F stretching of the trifluoromethyl group (in the region of 1000-1100 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present in their expected regions.
¹H NMR spectroscopy would provide information on the aromatic protons. Given the substitution pattern, two aromatic protons would be present, and their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, nitro, and trifluoromethyl substituents. The amino group protons would likely appear as a broad singlet.
¹³C NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would show signals for the aromatic carbons, with their chemical shifts significantly affected by the attached electron-withdrawing (nitro and trifluoromethyl) and electron-donating (amino) groups, as well as the halogen (bromo). A distinct signal for the carbon of the trifluoromethyl group would also be observed, likely showing a quartet splitting due to coupling with the fluorine atoms.
¹⁹F NMR spectroscopy would be a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group, exhibiting a singlet at a characteristic chemical shift.
The mass spectrometry data, as discussed in the previous section, would confirm the molecular weight and provide key fragmentation information that corroborates the presence of the bromo, nitro, and trifluoromethyl substituents.
By integrating the information from all these spectroscopic methods, a definitive and unambiguous structural assignment for this compound can be made. The data from each technique provides a piece of the structural puzzle, and their correlation ensures a consistent and accurate final interpretation.
Publicly available scientific literature does not appear to contain specific studies that have performed and published Density Functional Theory (DFT) calculations, geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, Non-Linear Optical (NLO) properties analysis, or Natural Bond Orbital (NBO) analysis for this exact molecule.
While computational studies are available for structurally related compounds—such as other substituted nitroanilines or molecules containing trifluoromethyl groups—the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for it cannot be met based on the available information. Generating content without this specific data would not be scientifically accurate and would fall outside the scope of the user's explicit instructions.
Therefore, the requested article on the computational and quantum chemical studies of this compound cannot be generated at this time due to a lack of published research data.
Based on a comprehensive search of available scientific literature, there are no specific computational or quantum chemical studies published for the compound "this compound" that would allow for a detailed discussion of its thermodynamic properties, solvent effects, or reaction mechanisms as outlined.
The requested article structure requires in-depth data and analysis from theoretical studies, including:
Thermodynamic Property Predictions and Stability Assessments: This would involve data from methods like Density Functional Theory (DFT) to calculate parameters such as enthalpy of formation, Gibbs free energy, and heat capacity, which are used to assess the molecule's stability.
Solvent Effects on Electronic and Spectroscopic Properties: This requires analysis of how different solvents impact the molecule's UV-vis spectra, dipole moment, and other electronic properties, often studied using solvatochromism models and computational methods like TD-DFT.
Computational Studies on Reaction Mechanisms and Pathways: This involves quantum chemical modeling to map out the transition states, intermediates, and energy barriers for reactions involving the compound.
While computational studies have been conducted on structurally related aniline (B41778) derivatives, the strict requirement to focus solely on "this compound" cannot be met as the primary research for these specific topics on this particular compound is not present in the public domain. Generating content without this specific data would not be scientifically accurate or informative as per the request's instructions.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the provided outline.
Advanced Research Applications and Methodologies Involving 2 Bromo 5 Nitro 4 Trifluoromethyl Aniline
Investigation in Materials Science for Functional Polymers and Electronic Materials
The presence of a trifluoromethyl group imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to polymeric materials. umn.eduresearchgate.net The aniline (B41778) structure provides a reactive site for polymerization, making 2-bromo-5-nitro-4-(trifluoromethyl)aniline a potential, albeit specialized, building block in the synthesis of high-performance polymers.
Synthesis of Fluorinated Polymers
Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability and chemical resistance. umn.edunih.gov The synthesis of these materials can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. umn.eduresearchgate.net While direct polymerization of this compound is not widely documented, its chemical structure suggests potential pathways for incorporation into polymer chains.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Property |
| Polyamide | Diacyl chloride | Enhanced thermal stability |
| Polyimide | Dianhydride | High-temperature resistance |
| --- | --- | --- |
This table presents hypothetical polymerization reactions based on the known reactivity of the aniline functional group.
Applications in Electronic Materials Development
Fluorinated polymers are increasingly investigated for their applications in electronics, where properties like low dielectric constants are highly desirable. nasa.govpageplace.de The incorporation of trifluoromethyl groups into polymers can lower the dielectric constant, reduce moisture absorption, and improve the thermal stability of the material, making them suitable for use as insulators in microelectronics or as coatings for electronic components. nasa.gov
Although specific applications of polymers derived from this compound in electronic materials are not extensively reported, its structural features align with the requirements for such materials. The combination of the trifluoromethyl group for low dielectric properties and the potential for forming stable polyamides or polyimides makes it a candidate for research into novel electronic materials.
Role in Analytical Chemistry as a Reference Standard or Reagent
In analytical chemistry, the purity and well-defined structure of a compound are crucial for its use as a reference standard. This compound is available commercially as an analytical standard, indicating its use for the calibration of analytical instruments and for the quantification of related substances in various matrices. cenmed.com
The distinct features of its molecule, including the presence of bromine, fluorine, and nitrogen, make it identifiable and quantifiable by a range of analytical techniques. For instance, in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), it can be used to develop and validate analytical methods for the separation and detection of similar halogenated and nitrated aromatic compounds. merckmillipore.comsigmaaldrich.com
A study on the impurity profiling of the related compound, 3-bromo-5-(trifluoromethyl)aniline (B1272211), utilized liquid chromatography-solid phase extraction/nuclear magnetic resonance (LC-SPE/NMR) to identify and characterize unknown impurities. researchgate.netsrce.hr This highlights the methodological approaches that would be applicable to this compound, where it could serve as the primary reference standard against which impurities are identified and quantified.
Environmental Fate and Transformation Studies (general context for nitro compounds)
The environmental fate of nitroaromatic compounds is a significant area of research due to their widespread use and potential for environmental contamination. nih.govnih.govcswab.org These compounds can be resistant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. nih.gov
The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation often involves dioxygenase enzymes that can hydroxylate the aromatic ring, leading to ring cleavage. nih.gov Anaerobic degradation pathways typically involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov
The presence of a bromine atom in this compound could influence its environmental degradation. Microbial degradation of brominated organic compounds has been observed, though the rates and pathways can be complex. mdpi.comresearchgate.net The trifluoromethyl group is generally considered to be highly persistent and resistant to biodegradation. nih.govnih.gov Therefore, the environmental fate of this compound is likely to be governed by the microbial transformation of the nitro and bromo groups, with the trifluoromethylated ring structure potentially persisting in the environment.
Table 2: Potential Environmental Transformation Pathways for Nitroaromatic Compounds
| Condition | Transformation | Key Enzymes/Processes |
| Aerobic | Ring hydroxylation and cleavage | Dioxygenases |
| Anaerobic | Nitro group reduction | Nitroreductases |
| --- | --- | --- |
This table provides a general overview of transformation pathways for nitroaromatic compounds and may not be specific to this compound.
Interdisciplinary Research Integrating this compound
The unique combination of functional groups in this compound makes it a subject of interest for interdisciplinary research that connects materials science, analytical chemistry, and environmental science.
For example, research could focus on the synthesis of novel fluorinated polymers (materials science) and the subsequent development of analytical methods (analytical chemistry) to detect their trace residues in environmental samples (environmental science). This would be crucial for assessing the lifecycle and potential environmental impact of new materials.
Another area of interdisciplinary study could involve the use of this compound as a model compound to investigate the biodegradation pathways of complex, multi-substituted aromatic compounds. This would involve synthetic chemists to produce isotopically labeled versions of the compound, analytical chemists to track its transformation products, and environmental microbiologists to identify the microorganisms and enzymes responsible for its degradation. Such research would provide valuable insights into the bioremediation of sites contaminated with halogenated and nitrated pollutants.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
Detailed academic investigations specifically focused on 2-Bromo-5-nitro-4-(trifluoromethyl)aniline are sparse. Its primary contribution to the scientific literature is its existence as a catalogued chemical intermediate. Research has predominantly centered on related isomers, such as 4-Bromo-2-nitro-6-(trifluoromethyl)aniline and 2-bromo-5-fluoro-4-nitroaniline. innospk.comgoogle.com These studies provide a foundational context, suggesting that the compound's trifluoromethyl group could enhance the biological activity and stability of derivative molecules, a principle observed in the development of pharmaceuticals and agrochemicals. innospk.com The synthesis and application of related compounds like 4-Nitro-3-trifluoromethyl aniline (B41778) as an intermediate for medicines and optical waveguide materials further underscore the potential utility of this class of compounds. chemicalbook.com However, direct scholarly articles detailing the synthesis, reactivity, and application of this compound itself are not prominent in the current body of scientific work.
Identification of Knowledge Gaps and Unexplored Research Avenues
The limited research specifically on this compound presents significant knowledge gaps and, consequently, numerous opportunities for investigation.
Physicochemical and Spectroscopic Characterization: There is a lack of published data on its fundamental properties. Detailed studies on its melting point, boiling point, solubility, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) are needed to build a foundational understanding.
Crystal Structure Analysis: X-ray crystallographic data is unavailable. Determining its solid-state structure would provide invaluable insights into intermolecular interactions, bond angles, and planarity, which are crucial for computational modeling and understanding its reactivity.
Reactivity Profile: A systematic exploration of its chemical reactivity is a major unexplored avenue. Investigations into how the electronically diverse substituents influence the reactivity of the aniline amine, the aromatic ring, and the bromo group are required. Studies on nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and transformations of the nitro and amino groups would be highly informative.
Biological Activity Screening: The biological profile of this compound remains uninvestigated. Screening for potential pharmacological or agrochemical activity is a critical next step, given the known applications of structurally similar molecules. innospk.com
Potential for Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes to this compound is a key area for future research. While synthetic methods for related compounds, such as the nitration of protected 2-bromo-5-fluoroaniline, have been patented, specific methodologies for the target compound are not well-documented. Current time information in Clarke County, US. Future research could focus on:
Regioselective Synthesis: Developing synthetic strategies that precisely control the regiochemistry of the bromination and nitration of trifluoromethylated aniline precursors.
Optimization of Existing Routes: Adapting and optimizing known synthetic transformations from related molecules to improve yield, purity, and cost-effectiveness for producing this compound.
Flow Chemistry Approaches: Investigating continuous flow methodologies for nitration and bromination reactions could offer enhanced safety, control, and scalability compared to traditional batch processes.
Emerging Applications in Advanced Chemical Systems
While direct applications have not yet been established, the structural motifs within this compound suggest its potential use in several advanced chemical systems.
Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many modern pharmaceuticals for its role in improving metabolic stability and binding affinity. This compound could serve as a key intermediate for novel drug candidates. The presence of multiple reactive sites allows for diverse chemical modifications.
Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the efficacy of pesticides and herbicides. innospk.com This aniline derivative is a candidate for the synthesis of new crop protection agents.
Materials Science: Nitroanilines are known for their nonlinear optical (NLO) properties. chemicalbook.com Investigations could reveal if this compound or its derivatives possess interesting NLO characteristics for applications in optoelectronics.
Probe Synthesis: The distinct fluorine and bromine atoms could be leveraged for the synthesis of chemical probes for use in biochemical assays and imaging, potentially utilizing ¹⁹F NMR or X-ray fluorescence techniques.
Recommendations for Future Academic Investigations
To fully elucidate the scientific value of this compound, a structured research program is recommended.
Fundamental Characterization: The immediate priority should be the unambiguous synthesis and full physicochemical and spectroscopic characterization of the compound. This will provide the bedrock of data necessary for all future work.
Computational Studies: Theoretical calculations (e.g., Density Functional Theory) should be employed to predict its geometry, electronic properties, and reactivity, which can guide experimental design.
Systematic Reactivity Studies: A comprehensive investigation of its reactivity in a range of fundamental organic reactions is crucial to establish its utility as a synthetic building block.
Exploratory Screening Programs: The compound should be entered into broad screening programs to identify any potential biological (pharmacological or agrochemical) or materials science (e.g., NLO) applications.
Derivative Synthesis and Evaluation: Based on the results of reactivity and screening studies, a library of derivatives should be synthesized to explore structure-activity relationships and optimize for any identified applications.
By addressing these fundamental gaps, the scientific community can move this compound from a mere catalog entry to a well-understood and potentially valuable tool in the chemist's arsenal.
Q & A
Q. Methodological Approach
Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Q. Stability Optimization
- Solvent Choice : Store in anhydrous DCM or THF at -20°C to prevent hydrolysis of the nitro group .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks), with LC-MS tracking nitro-to-amine reduction .
- Light Sensitivity : Amber vials and inert gas headspaces prevent photolytic debromination .
What strategies differentiate positional isomers during synthesis (e.g., 2-bromo vs. 4-bromo derivatives)?
Q. Analytical Challenge
- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/H₂O gradient) to separate isomers .
- Spectroscopic Fingerprints : Compare ¹³C NMR shifts; the 2-bromo isomer shows distinct deshielding at C-2 (~δ 125 ppm) .
- Crystallography : Single-crystal X-ray structures provide unambiguous assignment .
How can the compound’s solubility be enhanced for in vitro bioassays without altering its bioactivity?
Q. Formulation Methodology
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to improve aqueous solubility .
- pH Adjustment : Protonate the aniline group (pKa ~3.5) in buffered solutions (pH 2–3) .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
What safety protocols are critical when handling this compound in the lab?
Q. Risk Mitigation
- Toxicity : Wear nitrile gloves and PPE; the nitro group may cause methemoglobinemia .
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., HBr) .
How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?
Advanced Pharmacological Insight
The -CF₃ group:
- Reduces Metabolism : Blocks cytochrome P450 oxidation at the 4-position, prolonging half-life .
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- In Vivo Tracking : Use ¹⁹F MRI or PET isotopes (e.g., ¹⁸F) to monitor biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
